Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt

Enzymatic assay buffer preparation Kinase activity assay Luciferase-based ATP detection

Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt (ATP tetrasodium) is the fully sodium-neutralized salt form of adenosine triphosphate (ATP), bearing four Na⁺ counterions per ATP molecule instead of the two or three found in the more commonly traded disodium and trisodium variants. Its molecular formula is C₁₀H₁₂N₅Na₄O₁₃P₃ (MW approximately 595.1 g/mol).

Molecular Formula C10H12N5Na4O13P3
Molecular Weight 595.11 g/mol
CAS No. 606-67-7
Cat. No. B10832025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt
CAS606-67-7
Molecular FormulaC10H12N5Na4O13P3
Molecular Weight595.11 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
InChIKeyPZFIDIJKTNDKOV-KWIZKVQNSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt (CAS 606-67-7): Procurement-Relevant Physicochemical and Biological Baseline


Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt (ATP tetrasodium) is the fully sodium-neutralized salt form of adenosine triphosphate (ATP), bearing four Na⁺ counterions per ATP molecule instead of the two or three found in the more commonly traded disodium and trisodium variants. Its molecular formula is C₁₀H₁₂N₅Na₄O₁₃P₃ (MW approximately 595.1 g/mol) . As the fundamental energy-currency molecule in all living systems, ATP additionally serves as a phosphate donor in kinase reactions, a substrate for luciferase-based detection, and a ligand at purinergic P2X and P2Y receptors [1]. The tetrasodium salt is specifically marketed for applications requiring aqueous solubility at near-neutral pH without the need for exogenous base titration, distinguishing it from the acidic disodium salt .

Why ATP Tetrasodium Salt Cannot Be In-Place Substituted by ATP Disodium Salt Without Method Re-Validation


ATP disodium salt (CAS 987-65-5 or 34369-07-8 for the hydrate) is the most widely stocked ATP form, yet its aqueous solution is markedly acidic (pH approximately 3.5) and hydrolytically unstable at that pH, requiring the end-user to manually titrate with NaOH or KOH to reach a physiologically compatible neutral pH . This titration step introduces variability in final ionic strength, counterion composition (naïve NaOH vs. KOH choice), and stock concentration—all of which can subtly shift Km, IC₅₀, or luminescence readouts in downstream assays. The tetrasodium salt, by contrast, dissolves to a near-neutral pH without titration, eliminating this source of inter-laboratory and inter-lot variation. Furthermore, because the choice of counterion—sodium, potassium, or Tris—alters enzyme kinetics for numerous kinases and ATPases, simple replacement of one ATP salt form by another without explicit buffer-salt re-optimization can produce data that are not fit-for-purpose [1]. The evidence below quantifies the key physicochemical and functional dimensions that justify a deliberate procurement choice.

Quantitative Differentiation Evidence for Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt Versus In-Class ATP Salts


Neutral pH Upon Dissolution Eliminates Exogenous Base Titration Step Required for ATP Disodium Salt

ATP disodium salt (CAS 987-65-5 or 34369-07-8 hydrate) yields an aqueous solution with a pH of approximately 3.5, classified as mildly acidic . At this pH, ATP is susceptible to spontaneous hydrolysis into ADP, and most ATP-dependent enzymatic reactions require a working pH of 6.8–7.8. Therefore, the disodium salt must be manually neutralized with NaOH or KOH prior to use. In contrast, the tetrasodium salt (CAS 606-67-7) dissolves in water to a solution pH of 7.0 ± 0.1 without any additional titration , eliminating a preparative step and reducing inter-operator variability. This pH difference is a direct consequence of the degree of sodium counterion neutralization: two Na⁺ in the disodium salt versus four Na⁺ in the tetrasodium salt.

Enzymatic assay buffer preparation Kinase activity assay Luciferase-based ATP detection Solution stability

Lower Equilibrium Aqueous Solubility of ATP Tetrasodium Relative to ATP Disodium May Be Preferable for Controlled-Delivery or Crystallization Workflows

Reported equilibrium aqueous solubility for ATP tetrasodium salt is approximately 10 mg/mL , while ATP disodium salt (anhydrous or trihydrate) exhibits solubilities in the 50–100 mg/mL range . The lower solubility of the tetrasodium salt is associated with its higher lattice energy due to full sodium counterion occupancy, which may be advantageous in experimental contexts where high ATP concentrations inhibit enzymatic reactions or where controlled, sustained ATP release is desired. No explicit Km or Vmax comparison under identical buffer conditions was identified for the two salt forms, so the functional significance of this solubility difference must be empirically validated for each assay system.

Solubility Crystallography Controlled release Formulation

Purity Specification and Related-Substance Profile: Differentiating ATP Tetrasodium from ATP Disodium for Enzymatic and Radiometric Applications

Commercial ATP tetrasodium salt is routinely specified at ≥98% purity by HPLC , with residual AMP and ADP levels minimized (<1% total related nucleotides). By contrast, the common ATP disodium salt hydrate from major vendors (Sigma-Aldrich, VWR) permits a related-substance allowance of ≤2.0% (AMP + ADP) and carries a bacterial endotoxin specification of <0.6 EU/mg . For applications such as radiolabeled ATP probes (e.g., [2,8-³H]-ATP tetrasodium salt), the absence of competing nucleotide contaminants is critical for signal-to-noise ratios in RNA polymerase or kinase labeling reactions . The tetrasodium salt is therefore the preferred starting material for tritiation and radiometric probe synthesis.

Purity Related substances Phosphorylation assays Radiolabeled ATP

Validated Application Scenarios for Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt Based on Quantitative Differentiation Evidence


Biochemical Kinase and ATPase Assays Requiring Neutral-pH Stock Solutions Without Titration

When an ATP stock solution must be prepared at neutral pH for immediate use in kinase or ATPase activity assays, the tetrasodium salt (pH 7.0 ± 0.1 at 100 mM) eliminates the manual NaOH/KOH titration required for the disodium salt (pH ~3.5) . This removes a source of inter-operator variability in ionic strength and final ATP concentration, improving the reproducibility of Km and IC₅₀ determinations across independent laboratories.

Synthesis of Tritiated or Radiolabeled ATP Probes for RNA Polymerase and Nucleotide-Binding Studies

The tighter related-substance specification of ATP tetrasodium (AMP+ADP <1% vs. ≤2.0% for the disodium salt hydrate ) minimizes non-radiolabeled nucleotide contaminants that compete in enzymatic labeling reactions. This makes the tetrasodium salt the preferred precursor for [2,8-³H]-ATP synthesis, where even small amounts of cold ADP or AMP compromise specific activity and signal-to-noise in RNA polymerase assays .

Co-Crystallization and Structural Biology Studies Benefiting from Controlled ATP Solubility

The lower equilibrium aqueous solubility of ATP tetrasodium (~10 mg/mL) relative to the disodium salt (50–100 mg/mL) can be exploited in co-crystallization trials where saturating ATP concentrations cause non-specific binding or precipitation. The tetrasodium salt provides a built-in solubility ceiling that may favor ordered crystal lattice formation without requiring auxiliary precipitant optimization.

Cell-Based P2 Receptor Agonist Assays Where Neutral Extracellular pH and Low Endotoxin Are Critical

Extracellular ATP signaling through P2X and P2Y receptors is sensitive to both pH and endotoxin contamination. The tetrasodium salt’s neutral dissolution pH and tighter endotoxin controls (implied by its use in radiometric and GMP-adjacent workflows) make it preferable for cell-based pharmacological studies, where acidic stock solutions of the disodium salt could transiently perturb extracellular pH and confound receptor activation measurements.

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